LXR-Mediated Lethal Autophagy Gene Signature
Dendrogenin A (DDA) activates a distinct transcriptional program through LXR that is not observed with canonical LXR ligands. Specifically, DDA induces the expression of NR4A1, NR4A3, LC3, and TFEB — genes critical for lethal autophagy — whereas 22(R)-hydroxycholesterol, TO901317, and GW3965 fail to induce these effects [1]. This functional divergence establishes DDA as a first-in-class selective LXR modulator (SLiM) rather than a conventional agonist.
| Evidence Dimension | LXR-mediated gene induction profile (lethal autophagy signature) |
|---|---|
| Target Compound Data | Induces NR4A1, NR4A3, LC3, TFEB expression |
| Comparator Or Baseline | 22(R)-hydroxycholesterol, TO901317, GW3965: No induction |
| Quantified Difference | Qualitative (presence vs. absence of gene induction) |
| Conditions | LXR reporter assays; gene expression analysis in cancer cell models |
Why This Matters
This mechanistic differentiation means that experiments requiring induction of lethal autophagy or investigation of SLiM biology cannot be performed with generic LXR agonists; DDA is the essential tool compound for this pathway.
- [1] Poirot M, Silvente-Poirot S. The tumor-suppressor cholesterol metabolite, dendrogenin A, is a new class of LXR modulator activating lethal autophagy in cancers. Biochem Pharmacol. 2018;153:123-133. DOI: 10.1016/j.bcp.2018.02.013 View Source
